2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
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Overview
Description
2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound with the molecular formula C11H15N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol typically involves the condensation of 1-ethyl-1H-benzimidazole with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{1-ethyl-1H-benzimidazole} + \text{ethanolamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .
Scientific Research Applications
2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and inhibit their function . Additionally, the ethanolamine moiety can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 2-[(1-Methyl-1H-benzimidazol-2-yl)amino]ethanol
- 2-[(1-Propyl-1H-benzimidazol-2-yl)amino]ethanol
- 2-[(1-Butyl-1H-benzimidazol-2-yl)amino]ethanol
Comparison: Compared to its analogs, 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol exhibits unique properties due to the ethyl group on the benzimidazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications.
Properties
IUPAC Name |
2-[(1-ethylbenzimidazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)12-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZCFFWOJSZWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378254 |
Source
|
Record name | 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86978-98-5 |
Source
|
Record name | 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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